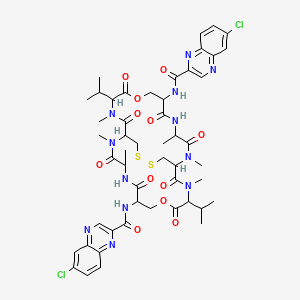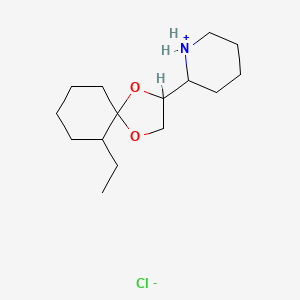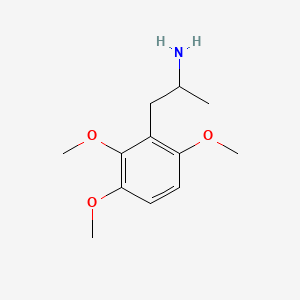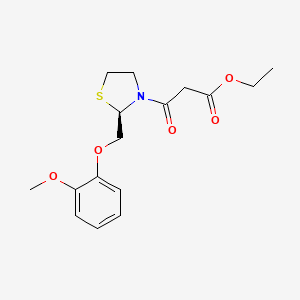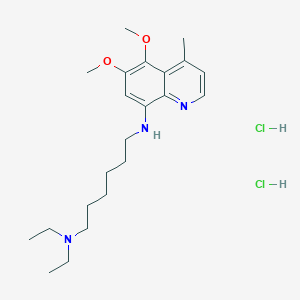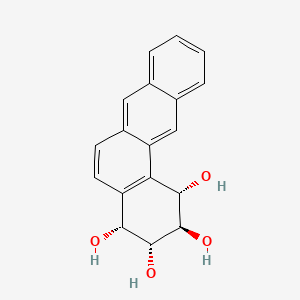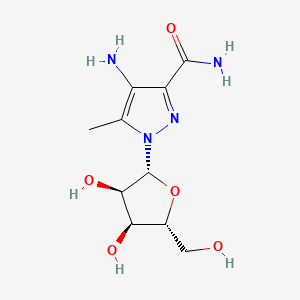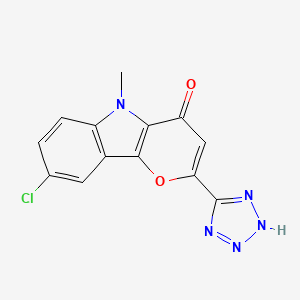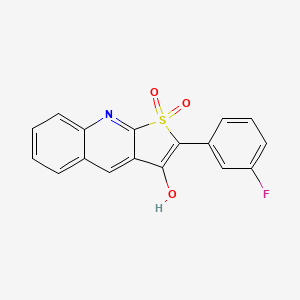
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate typically involves the esterification of 4-(1,1-Dimethylethyl)cyclohexanol with propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid (4-tert-butylcyclohexyl)carboxylic acid.
Reduction: 4-(1,1-Dimethylethyl)cyclohexylmethanol.
Substitution: Various substituted esters depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of fragrances and flavors due to its characteristic odor
Wirkmechanismus
The mechanism of action of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate involves its hydrolysis to form the corresponding alcohol and propanoic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved in its hydrolysis are primarily related to the ester bond cleavage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,1-Dimethylethyl)cyclohexanol: The alcohol precursor used in the synthesis of the ester.
Propanoic acid: The carboxylic acid used in the esterification reaction.
Cyclohexanemethanol: A similar compound with a cyclohexane ring and a methanol group.
Uniqueness
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate is unique due to its specific ester linkage and the presence of a tert-butyl group on the cyclohexane ring. This structural feature imparts unique chemical and physical properties, making it suitable for specific applications in fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
63574-00-5 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexyl)methyl propanoate |
InChI |
InChI=1S/C14H26O2/c1-5-13(15)16-10-11-6-8-12(9-7-11)14(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
ZIDAWTMANIWWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC1CCC(CC1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


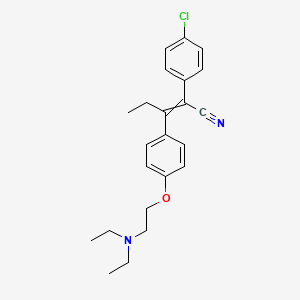
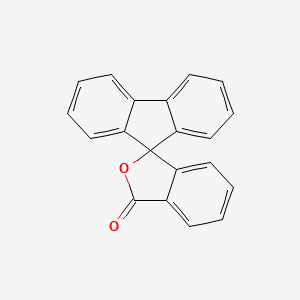
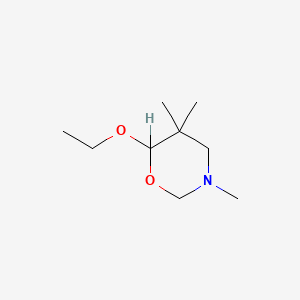
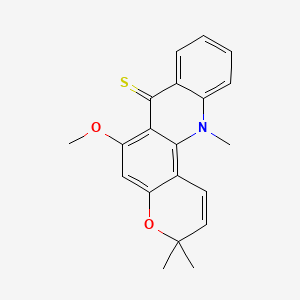
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
